Apraglutide TFA

Pharmacokinetics Drug Clearance Half-Life

Standard GLP-2 analogs fail to replicate the once-weekly, sustained pharmacodynamic profile required for translational SBS-IF and GvHD research. Apraglutide TFA solves this with its uniquely engineered resistance to DPP-IV and lysine-targeting proteases. • PK superiority: 0.27 mL/min/kg clearance vs. 9.9 (teduglutide) and 2.8 (glepaglutide); 159-min half-life enabling 96-h dosing intervals in rodents. • Potency & selectivity: Comparable to native hGLP-2 at GLP-2R; superior to glepaglutide. • Validated PD: Sustains citrulline elevation for 10-17 days post-dose, confirming durable intestinotrophic effect. Supplied as TFA salt, >98% purity, with full CoA. Research-use-only; global shipping with cold-chain integrity.

Molecular Formula C₁₇₂H₂₆₃N₄₃O₅₂.C₂HF₃O₂
Molecular Weight 3879.27
Cat. No. B1574876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApraglutide TFA
SynonymsFE 203799e (TFA)
Molecular FormulaC₁₇₂H₂₆₃N₄₃O₅₂.C₂HF₃O₂
Molecular Weight3879.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apraglutide TFA (FE 203799 TFA): A Differentiated, Once-Weekly GLP-2 Agonist for SBS-IF and GvHD Research


Apraglutide TFA (also known as FE 203799 TFA) is a synthetic, 33-amino-acid peptide and a long-acting agonist of the glucagon-like peptide-2 receptor (GLP-2R). It is a trifluoroacetate salt of apraglutide, a compound engineered for enhanced stability and prolonged pharmacokinetics [1]. The active pharmaceutical ingredient, apraglutide, contains specific amino acid substitutions (Ala2→Gly, Met10→Ahx, Asn11→D-Phe, Asn16→Leu) that confer resistance to enzymatic degradation, primarily by dipeptidyl peptidase-IV (DPP-IV) and lysine-targeting proteases, and significantly reduce its systemic clearance [2]. This structural optimization underpins its clinical development as a once-weekly injectable therapy for intestinal failure associated with short bowel syndrome (SBS-IF) and graft-versus-host disease (GvHD) [3].

The Non-Substitutable Profile of Apraglutide TFA in Research: Why Other GLP-2 Analogs Fall Short


In the development of therapeutics for SBS-IF and GvHD, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of GLP-2 agonists are not interchangeable. Native hGLP-2 has a half-life of only ~7 minutes in humans, rendering it therapeutically impractical [1]. While analogs like teduglutide and glepaglutide have improved upon this, they still present limitations in dosing frequency and sustained target engagement. Apraglutide's unique molecular design, incorporating Ahx, D-Phe, and Leu substitutions, results in a profound reduction in clearance and an exceptionally prolonged half-life, which are not replicated by other in-class compounds [2]. This translates to a superior PD effect at less frequent dosing intervals, a key differentiator for both translational models and long-term treatment regimens [3]. Substituting apraglutide with a generic GLP-2 analog in research will fail to recapitulate the sustained, once-weekly pharmacodynamic profile that is central to its clinical development and therapeutic promise.

Apraglutide TFA: Quantifiable Performance Advantages Over Teduglutide and Glepaglutide


Superior Pharmacokinetics: >16-Fold Reduction in Clearance and >8-Fold Longer Half-Life vs. Teduglutide

In a direct head-to-head intravenous PK study in rats, apraglutide exhibited a profound pharmacokinetic advantage over the approved GLP-2 analog teduglutide and the investigational analog glepaglutide. Apraglutide's clearance was markedly lower, and its elimination half-life was significantly extended [1].

Pharmacokinetics Drug Clearance Half-Life GLP-2 Analogs

Maintained High Potency and Selectivity at GLP-2R vs. Less Selective Glepaglutide

While apraglutide's PK is superior, it does not sacrifice receptor pharmacology. It retains high potency and selectivity for the GLP-2 receptor, comparable to native hGLP-2 and teduglutide. In contrast, glepaglutide was found to be both less potent and less selective at the GLP-2R [1].

Receptor Pharmacology Potency Selectivity GLP-2R

Enhanced Intestinotrophic Effect at Extended Dosing Intervals vs. Teduglutide, Glepaglutide, and Elsiglutide

The improved PK profile of apraglutide translates directly into superior in vivo pharmacodynamic activity. In a rat model, apraglutide induced a greater intestinotrophic effect (increase in small intestinal weight) than teduglutide, glepaglutide, and elsiglutide when administered at identical doses but with less frequent (48h, 72h, and 96h) intervals [1]. At a 96-hour dosing interval, only apraglutide (300 nmol/kg) increased intestinal weight over control, while teduglutide-treated rats showed a decrease [1].

Pharmacodynamics Intestinal Growth In Vivo Efficacy SBS Model

Sustained PD Effect in Healthy Volunteers Confirmed by Citrulline Biomarker Response

In a Phase 1 clinical study in healthy volunteers, once-weekly subcutaneous administration of apraglutide led to a sustained and dose-dependent increase in plasma citrulline, a validated biomarker for enterocyte mass [1]. This PD effect was maintained for 10–17 days after the final dose, providing clinical evidence of the prolonged, once-weekly activity profile [1].

Clinical Pharmacology Biomarker Citrulline Enterocyte Mass

Apraglutide TFA: Optimal Research Applications in SBS-IF, GvHD, and Beyond


Long-Term Modeling of SBS-IF with Once-Weekly Dosing

Apraglutide's extended half-life (159 min in rats) and sustained intestinotrophic effect at 96-hour dosing intervals make it the ideal tool for long-term in vivo studies of SBS-IF [1]. Its once-weekly dosing profile in humans, validated by sustained citrulline elevation for 10-17 days post-dose, reduces animal handling stress and better mimics the intended clinical regimen [2]. This allows for more physiologically relevant and less confounded long-term adaptation and growth studies.

Investigating GLP-2R Pharmacology with a High-Potency, Selective Agonist

For researchers focused on GLP-2 receptor signaling, apraglutide offers a unique combination of maintained high potency/selectivity (comparable to native hGLP-2) and an exceptionally long half-life [1]. This is in contrast to glepaglutide, which is less potent and less selective. Apraglutide TFA is the preferred reagent for studies requiring a clean pharmacological profile with sustained receptor engagement, avoiding the confounding variable of off-target activity.

Translational Studies in GvHD Requiring Sustained Intestinal Mucosal Protection

The sustained PD effect of apraglutide, demonstrated by its ability to elevate citrulline (a marker of enterocyte mass) for over 10 days post-dose in humans, supports its use in translational models of GvHD [1]. Its capacity to provide durable intestinal mucosal protection with infrequent dosing is a key advantage over daily-administered analogs like teduglutide for studies aiming to mimic the clinical management of intestinal damage in GvHD [2].

PK/PD Modeling and Formulation Development for Long-Acting Peptides

The unique PK profile of apraglutide—with its >16-fold reduction in clearance versus teduglutide—makes it an exemplary compound for developing and validating PK/PD models for long-acting peptide therapeutics [1]. Its properties can serve as a benchmark for novel formulation strategies or new molecular entities aiming for once-weekly or less-frequent dosing schedules.

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